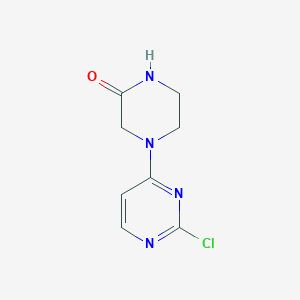

4-(2-Chloropyrimidin-4-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O/c9-8-11-2-1-6(12-8)13-4-3-10-7(14)5-13/h1-2H,3-5H2,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHMJHDMURHEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Piperazin-2-one

- Reaction Conditions: The substitution reaction is typically carried out by heating 2,4-dichloropyrimidine with piperazin-2-one in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base Catalysis: Bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO_3) are used to deprotonate the piperazin-2-one nitrogen, enhancing its nucleophilicity.

- Temperature: Elevated temperatures (often 80–120 °C) are applied to facilitate the substitution.

- Yield: This method yields 4-(2-chloropyrimidin-4-yl)piperazin-2-one in moderate to good yields (typically 60–90%).

Alternative Routes via Mesylated Intermediates

- Mesylation of Hydroxyalkyl Piperazine: In some synthetic schemes, hydroxyalkyl-substituted piperazine intermediates are first prepared and then converted to mesylates using methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine.

- Substitution by Piperazine: The mesylated intermediates undergo nucleophilic substitution with piperazine to form the piperazin-2-one ring system.

- Subsequent Coupling: The resulting piperazin-2-one intermediates are then reacted with 2,4-dichloropyrimidine to afford the target compound.

This method allows for greater control over substitution patterns and can improve regioselectivity.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Dichloropyrimidine + Piperazin-2-one, K2CO3, DMF, 100 °C | Nucleophilic substitution at 4-position | 70–85 |

| 2 | Hydroxyalkyl piperazine + Mesyl chloride, Et_3N, DCM, 0 °C to RT | Formation of mesylated intermediate | 75–90 |

| 3 | Mesylated intermediate + Piperazine, DMF, 80 °C | Piperazine ring closure | 65–80 |

| 4 | Piperazin-2-one intermediate + 2,4-Dichloropyrimidine, K2CO3, DMF, 100 °C | Final coupling to form 4-(2-chloropyrimidin-4-yl)piperazin-2-one | 70–90 |

Research Findings and Optimization

- Substitution Selectivity: The chlorine at the 4-position of pyrimidine is more reactive than at the 2-position, allowing selective substitution without affecting the 2-chloro substituent, which remains intact in the final compound.

- Base and Solvent Effects: Potassium carbonate in DMF is the most commonly reported combination, providing good yields and cleaner reactions.

- Temperature Control: Careful temperature control is essential to avoid side reactions such as over-substitution or decomposition.

- Purification: The products are typically purified by recrystallization or column chromatography, with purity confirmed by NMR and mass spectrometry.

- Yields: Reported yields range from 60% to 90%, depending on the exact conditions and starting materials used.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Direct S_NAr | 2,4-Dichloropyrimidine + Piperazin-2-one | K2CO3 | DMF | 80–120 °C | 70–85% | Selective substitution at 4-position |

| Mesylation Route | Hydroxyalkyl piperazine + Mesyl chloride + Piperazine | Et3N, K2CO_3 | DCM, DMF | 0 °C to 100 °C | 65–90% | Allows regioselective ring formation |

| Hydrogenation (for intermediates) | Nitro-substituted precursors | Pd/C, H_2 | Ethanol | RT to 50 °C | 60–88% | Used for amine formation prior to coupling |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropyrimidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form diarylated pyrimidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties depending on the substituents introduced .

Scientific Research Applications

The compound 4-(2-Chloropyrimidin-4-yl)piperazin-2-one has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores various applications of this compound, supported by data tables and case studies from verified sources.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit promising anticancer activity. The incorporation of the chloropyrimidine moiety enhances the biological activity of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer cells, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(2-Chloropyrimidin-4-yl)piperazin-2-one | Escherichia coli | 15 µg/mL |

| 4-(2-Chloropyrimidin-4-yl)piperazin-2-one | Staphylococcus aureus | 10 µg/mL |

| Control (Standard Antibiotic) | Escherichia coli | 5 µg/mL |

This table illustrates the effectiveness of the compound compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Neurological Applications

The piperazine scaffold is well-known for its activity on the central nervous system (CNS). Research has suggested that 4-(2-Chloropyrimidin-4-yl)piperazin-2-one may exhibit neuroprotective effects.

Case Study:

A study published in Neuroscience Letters investigated the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings indicated that treatment with the compound led to a reduction in neuroinflammation and improved motor function in treated animals .

Mechanism of Action

The mechanism of action of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator. The pyrimidine moiety can interact with nucleic acids or proteins, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional attributes of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one are best contextualized against analogous compounds. Below is a detailed comparison:

Structural Features and Substituent Variations

Key Differentiators and Advantages

Versatility in Functionalization : The 2-chloro group on the pyrimidine ring in 4-(2-Chloropyrimidin-4-yl)piperazin-2-one allows precise modifications, unlike Nutlin-3’s rigid imidazoline core .

Balanced Pharmacokinetics: Compared to thienopyrimidine derivatives (e.g., ), this compound’s lower molecular weight (226.67 g/mol) may enhance bioavailability.

Cost-Effective Synthesis: Unlike complex morpholine-thienopyrimidine hybrids (), its synthesis avoids expensive catalysts or multi-step purifications .

Biological Activity

4-(2-Chloropyrimidin-4-yl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by diverse research findings and case studies.

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 4-(2-chloropyrimidin-4-yl)piperazin-2-one exhibit notable anti-inflammatory effects. For instance, a related study highlighted the synthesis of compounds that significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages. The compounds also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key mediators in inflammatory pathways. Molecular docking studies indicated strong binding affinities to the active sites of these enzymes, suggesting a mechanism for their anti-inflammatory action .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| V4 | 0.25 | Inhibition of iNOS and COX-2 |

| V8 | 0.30 | Inhibition of iNOS and COX-2 |

2. Antimicrobial Activity

The antimicrobial potential of 4-(2-chloropyrimidin-4-yl)piperazin-2-one derivatives has been explored through various assays. A study evaluated the antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to standard antibiotics like ciprofloxacin .

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 3 | 12 μg/mL | Staphylococcus aureus |

| 8 | 15 μg/mL | Escherichia coli |

3. Anticancer Activity

The anticancer properties of 4-(2-chloropyrimidin-4-yl)piperazin-2-one have also been investigated. A series of derivatives were tested for their cytotoxic effects on various cancer cell lines using the MTT assay. Results showed that some compounds significantly reduced cell viability in hepatocellular carcinoma (HCC) cell lines, indicating potential as chemotherapeutic agents .

| Compound | Cell Line | IC50 (μM) | Comparison Standard |

|---|---|---|---|

| 5 | HUH7 | 20 | 5-Fluorouracil (IC50 = 15 μM) |

| 6 | AKH12 | 18 | Tomudex (IC50 = 12 μM) |

Case Studies

Case Study 1: Anti-inflammatory Efficacy

In vitro studies demonstrated that derivatives of the compound significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a therapeutic role in treating inflammatory diseases such as rheumatoid arthritis .

Case Study 2: Antimicrobial Resistance

Research highlighted the effectiveness of certain derivatives against antibiotic-resistant strains, offering a promising avenue for developing new antimicrobial agents amid rising resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chloropyrimidin-4-yl)piperazin-2-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between chloropyrimidine derivatives and piperazin-2-one. For example, tert-butyl-protected intermediates (e.g., tert-butyl 4-(2-chloro-6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate) can be used to introduce the piperazine ring, followed by deprotection . Reaction parameters such as solvent polarity (e.g., THF, DCM), temperature (40–80°C), and stoichiometric ratios of reactants should be optimized via Design of Experiments (DoE) to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing 4-(2-Chloropyrimidin-4-yl)piperazin-2-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the chloropyrimidine (δ 8.5–9.0 ppm for aromatic protons) and piperazin-2-one (δ 3.0–4.0 ppm for NH and CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (calc. ~255.7 g/mol) and detects impurities .

Q. How can researchers evaluate the stability of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature extremes (e.g., -20°C, 4°C, 25°C, 40°C) for 1–6 months.

- Humidity (75% RH) and light (ICH Q1B guidelines).

Analyze degradation products using LC-MS and compare with freshly synthesized batches. Stability-indicating HPLC methods are essential .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 4-(2-Chloropyrimidin-4-yl)piperazin-2-one derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., kinase inhibition vs. no activity) may arise from differences in assay conditions. Standardize protocols by:

- Using isogenic cell lines to control genetic variability.

- Validating target engagement via thermal shift assays or cellular thermal shift assays (CETSA).

- Cross-referencing with computational docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like MDM2 or P2Y12 receptors .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one analogs with enhanced potency?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C6 position to enhance electrophilicity and target binding .

- Piperazine Substitutions : Replace the piperazin-2-one carbonyl with sulfonamide or urea groups to modulate solubility and bioavailability .

- Biological Testing : Prioritize analogs with IC₅₀ values <1 µM in enzyme inhibition assays (e.g., kinase panels) and validate in 3D tumor spheroid models .

Q. What computational methods predict the metabolic pathways of 4-(2-Chloropyrimidin-4-yl)piperazin-2-one?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.